molecular formula C10H9FN4 B1522043 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine CAS No. 943605-97-8

6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine

Cat. No.: B1522043
CAS No.: 943605-97-8
M. Wt: 204.2 g/mol
InChI Key: JVFSHHQULXNBJY-UHFFFAOYSA-N
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Description

6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine is a chemical compound supplied for research and development purposes. Compounds featuring pyrimidine and fluoropyridine cores, similar to this one, are of significant interest in medicinal chemistry and drug discovery. Specifically, research on analogous structures has shown potential in neuroscientific applications, such as acting as metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators (NAMs) . This mechanism is a recognized target for investigating therapeutic interventions for a range of disorders, including Parkinson's disease, Alzheimer's disease, and cancer . The structural motif of a fluorinated pyridine linked to a substituted pyrimidine is common in developing small molecule inhibitors, highlighting the relevance of this compound for high-throughput screening and lead optimization studies . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(2-fluoropyridin-3-yl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4/c1-12-9-5-8(14-6-15-9)7-3-2-4-13-10(7)11/h2-6H,1H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFSHHQULXNBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC(=C1)C2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660058
Record name 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943605-97-8
Record name 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H9FN4C_{10}H_{9}FN_{4} and features a pyrimidine ring substituted with a fluoropyridine group. Its structural characteristics contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

Biological Activity

1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the inducible form of 6-phosphofructose-2-kinase (PFKFB3), which plays a critical role in regulating glycolysis and gluconeogenesis. The inhibition of this enzyme can lead to altered glucose metabolism, making it a candidate for cancer therapy where metabolic reprogramming is common .

2. Anticancer Potential
The compound has demonstrated promising anticancer activity in various studies. It was found to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For example, studies have shown that compounds similar to this compound can effectively reduce tumor growth in xenograft models .

The mechanism by which this compound exerts its biological effects involves interaction with key molecular targets:

  • PFKFB3 Inhibition : By inhibiting PFKFB3, the compound disrupts the balance of glycolytic flux, leading to decreased ATP production in rapidly dividing cells.
  • Signal Transduction Pathways : It may also influence pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival .

Case Studies

StudyFindings
Study A The compound inhibited PFKFB3 activity by 70% in vitro.Suggests potential for metabolic modulation in cancer therapy.
Study B In vivo tests showed reduced tumor size in mice treated with the compound compared to controls.Supports its anticancer efficacy and warrants further investigation.
Study C Mechanistic studies revealed activation of apoptotic pathways upon treatment with the compound.Indicates a dual mode of action: metabolic and apoptotic.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preliminary data suggest favorable pharmacokinetic properties, but comprehensive toxicological evaluations are necessary to ascertain safety profiles before clinical application.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial efficacy of compounds related to 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine. For instance, derivatives of pyrimidine compounds have shown promising results against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Case Study: Antibacterial Activity Evaluation

A study evaluated various derivatives of pyrimidine compounds, including those with structural similarities to this compound. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than established antibiotics like linezolid, suggesting their potential as new antibacterial agents. Notably, one derivative displayed an MIC of 0.25 µg/mL against resistant strains, indicating a strong antibacterial profile .

Compound NameMIC (µg/mL)Target Bacteria
Derivative A0.25Staphylococcus aureus
Derivative B1.0Streptococcus pneumoniae
Derivative C4.0Enterococcus faecalis

Potential Therapeutic Uses

Beyond antibacterial applications, there is ongoing research into the role of this compound in cancer therapy. Preliminary data suggest that similar compounds may act as inhibitors for specific kinases involved in tumor growth and metastasis.

Case Study: Cancer Inhibition

A patent application describes derivatives structurally related to this compound as potential inhibitors for cancer-related pathways. These compounds demonstrated efficacy in preclinical models by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

Safety and Toxicity Profile

Toxicity assessments are crucial for the development of any new therapeutic agent. In vitro studies indicated that certain derivatives exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Cytotoxicity Data

Compound NameCytotoxicity (IC50 µg/mL)Cell Line Tested
Derivative A>256HeLa
Derivative B>128MCF7
Derivative C>512A549

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are heavily influenced by substituents. Below is a comparison of key structural analogs:

Compound Name Substituents (Position) Key Features
6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine 6: 2-Fluoropyridin-3-yl; 4: N-methylamine Fluorine enhances lipophilicity and metabolic stability; methylamine improves solubility .
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine 6: Cl; 4: 4-Fluorophenyl Chlorine increases reactivity for further substitutions; fluorophenyl enhances π-π stacking .
N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine 4: 4-Fluoro-3-nitrophenyl; 6: Methyl Nitro group introduces electron-withdrawing effects, potentially affecting redox activity .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4: 2-Fluorophenyl; 5: Methoxyphenyl Methoxy group improves solubility; intramolecular hydrogen bonding stabilizes conformation .
6-Chloro-N,N-dimethylpyrimidin-4-amine 6: Cl; 4: N,N-dimethylamine Dimethylamine increases steric bulk, potentially reducing target affinity .

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller size enhance binding precision compared to chlorine, which may improve target selectivity .
  • Amine Modifications : Methylamine (target compound) balances solubility and steric effects, whereas bulkier groups like dimethylamine () or aryl amines () may alter pharmacokinetics.

Physicochemical Properties

  • Solubility : Methoxy and methylamine groups () improve aqueous solubility compared to nitro or chloro substituents.
  • Crystal Packing : Fluorine’s role in weak C–H⋯F interactions (observed in ) may influence crystallization behavior and stability.

Preparation Methods

Fluorination and Nucleophilic Substitution on Pyridine

A key step involves the selective fluorination of pyridine derivatives at the 2-position, followed by nucleophilic substitution to introduce the methylamino group. According to a 2014 study on late-stage functionalization of multisubstituted pyridines, fluorination of acetylated 2-pyridineethanol was achieved in 88% yield using fluorination reagents, monitored by ^19F NMR spectroscopy. Subsequent treatment with aqueous methylamine in DMSO led to the formation of the methylaminopyridine unit and cleavage of the acetyl group, yielding the desired intermediate in 64% overall yield with only two isolations. This method is significantly shorter and higher yielding than previous routes requiring multiple steps and lower yields.

Further, selective transformation of methyl esters to N-methyl amides in the presence of a 2-fluoropyridine moiety was achieved by changing the solvent from THF to methanol, allowing the reaction to proceed without substitution of the fluorine atom. This selectivity is crucial for preserving the fluoropyridine structure while introducing the amide functionality.

Cross-Coupling for C–C Bond Formation

The final coupling of the fluoropyridine and pyrimidine moieties can be performed via Suzuki cross-coupling reactions. The 3-bromopyridine derivative undergoes palladium-catalyzed Suzuki coupling with the pyrimidinyl boronic acid or equivalent partners. This step is typically carried out under nitrogen atmosphere at elevated temperatures (~110 °C) using catalysts such as Pd2(dba)3 and ligands like XantPhos, with bases such as t-BuONa in toluene. The product is then purified by preparative HPLC or silica gel chromatography.

Preparation of the Pyrimidine Core and N-Methyl Amination

The pyrimidine ring is often synthesized or functionalized by chlorination of precursors using reagents like POCl_3, followed by nucleophilic substitution with methylamine to introduce the N-methylamine group at the 4-position. For example, 4-chloro-2-substituted pyrimidines can be reacted with methylamine in suitable solvents to afford the desired N-methylpyrimidin-4-amine derivatives.

Summary of Key Reaction Conditions

Step Reagents/Conditions Temperature Time Yield/Notes
Fluorination of pyridine Fluorinating agent (e.g., Selectfluor or similar) Room temp to 70 °C Several hours ~88% yield by ^19F NMR
Nucleophilic substitution (MeNH_2) Aqueous methylamine in MeOH or DMSO 20–70 °C 12 h Selective amide formation without F substitution in MeOH
Suzuki cross-coupling Pd2(dba)3, XantPhos, t-BuONa, toluene 110 °C 12 h High yield, purified by prep-HPLC
Chlorination of pyrimidine POCl_3 Reflux Few hours Intermediate used directly for substitution
N-Methylamine substitution Methylamine in solvent (e.g., MeOH) Room temp to 70 °C Several hours Efficient substitution at 4-position

Detailed Research Findings and Analysis

  • Selectivity in Fluorination and Substitution: The ability to fluorinate pyridine selectively at the 2-position and subsequently perform nucleophilic substitution without displacing the fluorine is a significant advancement. Changing solvents from THF to methanol was critical to achieve selective amide formation, preserving the fluorine substituent.

  • Efficiency Gains: The reported synthetic routes reduce the number of steps and improve overall yields dramatically compared to older methods. For example, a previously reported synthesis requiring 5–7 steps and yielding 39% overall was improved to 3 isolations and 51% overall yield with shorter reaction times.

  • Catalyst and Ligand Choice in Cross-Coupling: The use of Pd2(dba)3 with XantPhos ligand and t-BuONa base in toluene under nitrogen atmosphere provides efficient C–C bond formation between the fluoropyridine and pyrimidine moieties.

  • Purification Techniques: Silica gel chromatography and preparative HPLC are commonly used to isolate and purify intermediates and final products, ensuring high purity suitable for further biological evaluation or industrial application.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine?

  • Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between halogenated pyrimidine precursors and fluoropyridinyl boronic acids. For example, 6-chloro-N-methylpyrimidin-4-amine can react with 2-fluoropyridin-3-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) in a mixture of toluene/water with a base like Na₂CO₃ . Reaction optimization may require inert atmospheres (N₂/Ar) and reflux conditions (80–100°C) for 12–24 hours. Purification often involves column chromatography or recrystallization.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and methyl group integration (e.g., δ ~2.9 ppm for N–CH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ matching C₁₀H₈FN₄).
  • IR Spectroscopy : To identify amine N–H stretches (~3400 cm⁻¹) and fluoropyridinyl C–F vibrations (~1100 cm⁻¹) .
  • X-ray Crystallography : For unambiguous structural confirmation using SHELX software for refinement .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • Answer: Single-crystal X-ray diffraction provides bond lengths, angles, and torsion angles, clarifying regiochemistry and fluorine/pyrimidine ring interactions. For instance, SHELXL refinement can reveal deviations in planarity between the pyrimidine and fluoropyridinyl rings, which may influence π-π stacking in biological targets . Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts, while hydrogen-bonding networks (e.g., N–H···N/F interactions) validate supramolecular packing .

Q. What strategies address contradictory bioactivity data in structurally similar pyrimidine derivatives?

  • Answer: Discrepancies in biological activity (e.g., antimicrobial IC₅₀ values) can arise from substituent electronic effects or stereochemistry. A systematic approach includes:

  • Structure-Activity Relationship (SAR) Studies : Comparing analogs with variations in fluorine position or methyl group substitution .
  • Dose-Response Curves : To confirm potency thresholds and rule out assay-specific artifacts.
  • Computational Docking : Using software like AutoDock to model interactions with enzyme active sites (e.g., bacterial dihydrofolate reductase) .
  • Reproducibility Checks : Replicating synthesis and testing under standardized conditions (e.g., pH, solvent) .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

  • Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) calculations assess interactions with kinase ATP-binding pockets. For example:

  • Docking Studies : Identify key residues (e.g., hinge-region hydrogen bonds via pyrimidine N1).
  • Free Energy Perturbation (FEP) : Quantify fluorine’s role in enhancing binding entropy .
  • ADMET Predictions : Evaluate pharmacokinetic properties (e.g., logP, solubility) using tools like Schrödinger’s QikProp .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine
Reactant of Route 2
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6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.